molecular formula C13H19ClFNO B1388700 2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1185299-58-4

2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1388700
CAS No.: 1185299-58-4
M. Wt: 259.75 g/mol
InChI Key: KLDRHOJIIHFBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative of significant interest in modern medicinal chemistry and neuroscience research. Piperidine rings are a fundamental building block in pharmaceuticals, present in more than twenty classes of drugs, and are a key focus in the development of new therapeutic agents . This compound is structurally analogous to other researched phenoxypiperidine derivatives that have been investigated as potential dual inhibitors of neurotransmitter transporters . Specifically, such compounds have been studied for their role as serotonin and norepinephrine reuptake inhibitors (SNRIs), a mechanism that is the cornerstone of treatments for various neurological and affective disorders . Research into similar structures suggests potential utility in preclinical studies for investigating pathways related to neuropathic pain, depressive disorders, and other conditions influenced by monoamine transmission . The incorporation of the fluorophenoxy moiety is a common strategy in drug design to modulate the compound's lipophilicity, metabolic stability, and binding affinity. As a research tool, this compound offers scientists a valuable chemical precursor for constructing more complex molecules, probing biological mechanisms, and exploring structure-activity relationships within this pharmacologically vital class of heterocycles .

Properties

IUPAC Name

2-[2-(3-fluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12;/h3-4,6,10,12,15H,1-2,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDRHOJIIHFBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and piperidine.

    Reaction Conditions: The 3-fluorophenol is first reacted with an appropriate alkylating agent to introduce the ethyl group, forming 3-fluorophenoxyethyl intermediate.

    Formation of Piperidine Derivative: The intermediate is then reacted with piperidine under suitable conditions to form the desired product.

    Hydrochloride Salt Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bond and formation of the corresponding alcohol and piperidine derivatives.

Scientific Research Applications

Overview

2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride, with the CAS number 1185299-58-4, is a synthetic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and a fluorophenoxy group, contributes to its diverse applications.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects, especially in the treatment of neurological disorders. Its structure allows it to interact with specific receptors in the brain, which can lead to modulation of neurotransmitter systems.

Neuropharmacology

Research indicates that this compound may have implications in studies related to anxiety and depression. The fluorophenoxy group enhances its binding affinity to serotonin receptors, making it a candidate for developing antidepressants.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique piperidine structure is valuable for creating derivatives that exhibit biological activity, such as anti-inflammatory or analgesic properties.

Receptor Binding Studies

Studies have shown that it can be used in receptor binding assays to investigate interactions with various neurotransmitter receptors, including dopamine and serotonin receptors. This research is crucial for understanding the pharmacodynamics of potential therapeutic agents.

Case Study 1: Antidepressant Activity

In a study examining novel antidepressants, researchers synthesized derivatives of this compound and evaluated their effects on serotonin receptor activity. Results indicated that certain derivatives exhibited significant antidepressant-like effects in animal models, suggesting a pathway for developing new treatments for depression.

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of compounds derived from this piperidine hydrochloride. The study demonstrated that some derivatives had a marked effect on pain relief in rodent models, indicating potential applications in pain management therapies.

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Phenyl Groups

GZ-275B and GZ-275C ()
  • Structure : GZ-275B (2,6-bis(2-(3-fluorophenyl)ethyl)piperidine hydrochloride) and its methylated derivative GZ-275C feature two 3-fluorophenyl ethyl groups on the piperidine ring.
  • Comparison: Activity: These bis-substituted analogs exhibit potent inhibition of vesicular monoamine transporter 2 (VMAT2), critical in dopamine regulation. The dual 3-fluorophenyl groups likely enhance binding through π-π interactions and fluorine-induced electronic effects. Drawbacks: Increased molecular weight (e.g., GZ-275B: ~427.3 g/mol) may reduce bioavailability compared to mono-substituted compounds like 2-[2-(3-fluorophenoxy)ethyl]piperidine hydrochloride (estimated ~285.7 g/mol). Key Difference: The target compound’s single 3-fluorophenoxyethyl group may offer a balance between potency and pharmacokinetic properties .
3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride ()
  • Structure : Contains a trifluoromethyl group on the phenyl ring.
  • Applications: This compound was synthesized as a serotonin reuptake inhibitor (SSRI), suggesting fluorinated piperidines can modulate neurotransmitter systems. The target compound’s phenoxyethyl chain may offer conformational flexibility absent in rigid arylpiperidines .

Piperidine Derivatives with Heteroatom Substituents

2-[2-(Propan-2-yloxy)ethyl]piperidine Hydrochloride ()
  • Structure: Features an isopropoxyethyl group instead of fluorophenoxy.
  • Activity: No specific data is provided, but the lack of fluorine may diminish electronic interactions with targets like VMAT2 or acetylcholinesterase .
4-[2-(Methylsulfanyl)ethyl]piperidine Hydrochloride ()
  • Structure : Contains a methylthioethyl group .
  • Comparison: Reactivity: The sulfur atom may participate in hydrogen bonding or oxidation reactions, affecting stability. Applications: Thioether-containing compounds are explored for antimicrobial activity (), whereas the target compound’s fluorophenoxy group may prioritize neurological targets .

Clinically Relevant Piperidine-Based Drugs

Donepezil Hydrochloride ()
  • Structure: A benzylpiperidine derivative with a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine backbone.
  • Comparison :
    • Target : Donepezil inhibits acetylcholinesterase (AChE) for Alzheimer’s treatment.
    • Structural Advantage : The benzyl and benzamide groups provide multi-target interactions. The target compound’s simpler structure may lack AChE affinity but could be optimized for other CNS targets .
Cloperastine Hydrochloride ()
  • Structure : Contains a 4-chlorobenzhydryloxyethyl group on piperidine.
  • Comparison: Application: Used as an antitussive. The chlorophenyl group enhances lipophilicity, similar to fluorine in the target compound.

Substituent Position and Bioactivity

  • 3-Fluoro vs. 2- or 4-Fluoro Isomers (): GZ-274B (2-fluorophenyl) and GZ-254B (4-fluorophenyl) show reduced VMAT2 inhibition compared to GZ-275B (3-fluorophenyl), highlighting the optimal electronic and spatial effects of the 3-fluoro position. The target compound’s 3-fluorophenoxyethyl group likely retains this advantage over other isomers .

Biological Activity

2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluorophenoxyethyl group, which enhances its lipophilicity and biological activity. The presence of fluorine is known to influence the compound's pharmacokinetic properties, potentially increasing its metabolic stability and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter release and other cellular processes.
  • Enzyme Inhibition : It can inhibit enzymes involved in critical pathways, such as those related to inflammation or cancer progression.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds can demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar piperidine derivatives exhibit IC50 values in the micromolar range against colorectal cancer cells, suggesting potential for further development into anticancer agents .
  • Neuropharmacological Effects : The compound has been investigated for its effects on the central nervous system, particularly in modulating neurotransmitter systems. This could have implications for conditions such as depression or anxiety disorders.
  • Anti-inflammatory Properties : Some studies suggest that piperidine derivatives can inhibit pro-inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases .

Research Findings and Case Studies

A summary of significant research findings related to the biological activity of this compound is presented below:

StudyFindingsReference
Study on Anticancer ActivityDemonstrated cytotoxicity against HT29 colorectal cancer cells with an IC50 value of 58.4 µM.
Neurokinin-3 Receptor AntagonismIdentified as a potential NK3 receptor antagonist, influencing hormonal release in the hypothalamus-pituitary-gonadal axis.
Anti-inflammatory EffectsExhibited inhibition of COX-2 enzyme activity, indicating potential for treating inflammatory conditions.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2-FluorophenylpiperidineLacks the hydroxyl groupModerate CNS activity
3-(2-Chlorophenoxy)piperidineChlorine instead of fluorineLower stability and receptor affinity compared to fluorinated analogs
3-(2-Bromophenoxy)piperidineBromine instead of fluorineSimilar properties but less favorable pharmacokinetics

Q & A

Q. What are the common synthetic routes for 2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperidine ring can be functionalized via reactions with halogenated intermediates under basic conditions (e.g., NaOH in dichloromethane) . Key steps include:
  • Substitution : Reacting a halogenated ethoxy precursor (e.g., 3-fluorophenoxy ethyl bromide) with piperidine derivatives.
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane for solubility) and stoichiometric ratios to improve yields .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Storage : Store at 2–8°C in airtight containers away from oxidizers .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring structure and fluorophenoxy substituents .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₇FNO₂·HCl) .
  • IR Spectroscopy : Detect functional groups like C-F (1100–1000 cm⁻¹) and piperidine N-H stretches .

Q. How do solubility properties influence formulation strategies for this compound?

  • Methodological Answer :
  • The hydrochloride salt form enhances water solubility, critical for in vitro assays. Solubility in organic solvents (e.g., DMSO) should be tested for stock solutions .
  • Use polar aprotic solvents (e.g., acetonitrile) for HPLC analysis to avoid column degradation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Reaction Path Simulations : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability .
  • Virtual Screening : Molecular docking to assess binding affinity with biological targets (e.g., neurotransmitter receptors) .
  • Data Integration : Combine computational results with experimental data to prioritize reaction conditions (e.g., solvent selection) .

Q. How should researchers address discrepancies in reported reaction yields for structurally similar piperidine derivatives?

  • Methodological Answer :
  • Variable Analysis : Compare catalysts (e.g., Pd/C vs. Raney Ni), temperature (±10°C effects), and purity of starting materials .
  • Reproducibility Checks : Replicate protocols under inert atmospheres (e.g., N₂) to isolate oxygen-sensitive intermediates .
  • Statistical Validation : Use Design of Experiments (DoE) to identify critical factors (e.g., pH, stirring rate) .

Q. What strategies enhance the stability of reactive intermediates during multi-step synthesis?

  • Methodological Answer :
  • Low-Temperature Quenching : Arrest reactive species (e.g., enolates) at –78°C to prevent side reactions .
  • Protective Groups : Temporarily block amine functionalities with Boc groups to avoid undesired alkylation .
  • Real-Time Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?

  • Methodological Answer :
  • In Vitro Assays : Measure inhibition constants (Ki) for receptor binding (e.g., serotonin or dopamine transporters) using radioligand displacement .
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
  • Toxicity Profiling : Use zebrafish embryos or cell viability assays (MTT) to screen for acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.